N,N-Dimethylpyridine-3-sulfonamide
CAS No.: 4810-41-7
Cat. No.: VC2359529
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4810-41-7 |
---|---|
Molecular Formula | C7H10N2O2S |
Molecular Weight | 186.23 g/mol |
IUPAC Name | N,N-dimethylpyridine-3-sulfonamide |
Standard InChI | InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3 |
Standard InChI Key | HGZULNNLLFYOFI-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CN=CC=C1 |
Canonical SMILES | CN(C)S(=O)(=O)C1=CN=CC=C1 |
Introduction
Chemical Identity and Properties
Basic Information
N,N-Dimethylpyridine-3-sulfonamide is a small molecule compound belonging to the sulfonamide class. It serves as an important building block in organic synthesis and pharmaceutical research .
Table 1: Chemical Identity of N,N-Dimethylpyridine-3-sulfonamide
Parameter | Value |
---|---|
CAS Number | 4810-41-7 |
IUPAC Name | N,N-dimethylpyridine-3-sulfonamide |
Molecular Formula | C7H10N2O2S |
Molecular Weight | 186.23 g/mol |
MDL Number | MFCD07368248 |
PubChem CID | 12711515 |
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses moderate water solubility due to its polar functional groups. Its structure incorporates a pyridine ring with a sulfonamide moiety at position 3, where the nitrogen atom of the sulfonamide is dimethylated .
Table 2: Physical and Chemical Properties of N,N-Dimethylpyridine-3-sulfonamide
Property | Value |
---|---|
Physical State | Solid |
Purity (commercial) | ≥97% |
XLogP3 | 0 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 58.7 Ų |
Complexity | 230 |
Structural Characteristics
The compound features a pyridine ring with a dimethylsulfonamide substituent at the 3-position. The sulfonamide group consists of a sulfur atom double-bonded to two oxygen atoms and connected to a nitrogen atom, which itself is bonded to two methyl groups. This structure results in a molecule with specific chemical reactivity patterns and potential for interactions with biological targets .
Structural Identification and Spectroscopic Data
Structural Identifiers
Various standardized identifiers are used to uniquely identify N,N-Dimethylpyridine-3-sulfonamide in chemical databases and literature .
Table 3: Structural Identifiers for N,N-Dimethylpyridine-3-sulfonamide
Identifier Type | Value |
---|---|
InChI | InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3 |
InChIKey | HGZULNNLLFYOFI-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CN=CC=C1 |
Canonical SMILES | CN(C)S(=O)(=O)C1=CN=CC=C1 |
Spectroscopic Characterization
Spectroscopic methods play a crucial role in the identification and characterization of N,N-Dimethylpyridine-3-sulfonamide. While specific spectral data is limited in the available search results, standard characterization would typically include NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of N,N-Dimethylpyridine-3-sulfonamide is influenced by both the pyridine ring and the sulfonamide group. The pyridine nitrogen provides a site for protonation or coordination with metals, while the sulfonamide group can participate in hydrogen bonding interactions. Research has shown that related pyridine-sulfonamide compounds can engage in nucleophilic aromatic substitution reactions, as indicated by studies on regioselectivity in substituted pyridines .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of N,N-Dimethylpyridine-3-sulfonamide exist, including compounds with various substituents on the pyridine ring or modifications to the sulfonamide group. These derivatives often demonstrate distinct chemical and biological properties .
Table 4: Selected Structural Analogs of N,N-Dimethylpyridine-3-sulfonamide
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
6-Amino-N,N-dimethylpyridine-3-sulfonamide | 627836-23-1 | C7H11N3O2S | 201.25 |
6-Bromo-N,N-dimethylpyridine-3-sulfonamide | 1216077-29-0 | C7H9BrN2O2S | 265.13 |
6-Mercapto-N,N-dimethylpyridine-3-sulfonamide | 852388-77-3 | C7H10N2O2S2 | 218.30 |
N,6-Dimethylpyridine-3-sulfonamide | 37581-11-6 | C7H10N2O2S | 186.23 |
N,N-Dimethylpiperidine-3-sulfonamide | 1016812-70-6 | C7H16N2O2S | 192.28 |
Comparative Analysis of Derivatives
Different substituents on the pyridine ring can significantly influence the properties and potential applications of these compounds. For example, the addition of an amino group at position 6 (as in 6-amino-N,N-dimethylpyridine-3-sulfonamide) alters the electronic properties and hydrogen bonding capabilities of the molecule, potentially affecting its biological activity and chemical reactivity .
The presence of a halogen substituent, such as bromine in 6-bromo-N,N-dimethylpyridine-3-sulfonamide, provides a reactive site for further functionalization through various coupling reactions, making this derivative particularly valuable in synthetic chemistry .
Applications in Research and Development
Role as a Chemical Building Block
N,N-Dimethylpyridine-3-sulfonamide serves as an important building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its structure allows for various modifications and functionalizations, making it valuable in medicinal chemistry and drug discovery .
Research Context
In chemical design strategies, compounds like N,N-Dimethylpyridine-3-sulfonamide have been studied to understand the effects of substituents on reaction outcomes. For example, research has examined how the 3-substituent on pyridine rings affects regioselectivity in nucleophilic aromatic substitution reactions . Such studies contribute to the broader understanding of chemical reactivity and help in designing more efficient synthetic routes.
Future Research Directions
Expanding the Application Scope
Given the versatility of pyridine-sulfonamide structures, there remains significant potential for expanding the application scope of N,N-Dimethylpyridine-3-sulfonamide. This includes its use in materials science, as ligands in coordination chemistry, and in the development of novel organic electronic materials.
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